molecular formula C6H8N2O B1321284 (6-Methylpyrimidin-4-yl)methanol CAS No. 74502-82-2

(6-Methylpyrimidin-4-yl)methanol

Cat. No. B1321284
CAS RN: 74502-82-2
M. Wt: 124.14 g/mol
InChI Key: SJMCIDWTRNPZET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(6-Methylpyrimidin-4-yl)methanol” is C6H8N2O . The molecular weight is 124.14100 .

Scientific Research Applications

Pharmaceutical Research

(6-Methylpyrimidin-4-yl)methanol exhibits good bioavailability, making it suitable for use in pharmaceutical studies. It’s often used in the synthesis of various pharmaceutical compounds due to its versatile nature .

Chemical Synthesis

This compound serves as a building block or precursor in the synthesis of other chemicals. Its structure allows for various chemical reactions, making it valuable for creating complex molecules .

Cancer Research

(6-Methylpyrimidin-4-yl)methanol has demonstrated inhibitory effects on the growth of cancer cells, such as MCF-7 cells, which are a type of breast cancer cell line. This suggests potential applications in developing cancer treatments .

Nanotechnology in Methanotrophic Methanol Production

CuFe2O4 nanoparticle-based encapsulation enhances the residual efficiency of methanol production by 62.5-fold, indicating a research application in nanotechnology for methanotrophic methanol production .

Safety and Hazards

The safety data sheet for “(6-Methylpyrimidin-4-yl)methanol” is not available in the resources .

Mechanism of Action

Target of Action

(6-Methylpyrimidin-4-yl)methanol is a versatile compound with various applications in the field of research and chemical synthesis . It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and immune response . Additionally, it has demonstrated inhibitory effects on the growth of cancer cells, such as MCF-7 cells .

Mode of Action

The compound interacts with its targets, primarily TNF-α, and inhibits their production. This results in a decrease in inflammation and immune response, which can have beneficial effects in the treatment of certain diseases . The exact molecular interactions and changes resulting from this interaction are still under investigation.

Biochemical Pathways

The biochemical pathways affected by (6-Methylpyrimidin-4-yl)methanol are primarily related to inflammation and immune response. By inhibiting the production of TNF-α, the compound can potentially modulate these pathways and their downstream effects

Pharmacokinetics

(6-Methylpyrimidin-4-yl)methanol exhibits good bioavailability, making it suitable for use in pharmaceutical studies . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation.

Result of Action

The primary result of the action of (6-Methylpyrimidin-4-yl)methanol is the inhibition of TNF-α production, leading to decreased inflammation and immune response . This can have various molecular and cellular effects, including potential anti-inflammatory and anti-cancer effects .

properties

IUPAC Name

(6-methylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCIDWTRNPZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610906
Record name (6-Methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyrimidin-4-yl)methanol

CAS RN

74502-82-2
Record name (6-Methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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